Cas no 931-57-7 (1-methoxycyclohex-1-ene)

1-methoxycyclohex-1-ene structure
1-methoxycyclohex-1-ene structure
Nombre del producto:1-methoxycyclohex-1-ene
Número CAS:931-57-7
MF:C7H12O
Megavatios:112.169582366943
MDL:MFCD00060822
CID:813607
PubChem ID:70264

1-methoxycyclohex-1-ene Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexene, 1-methoxy-
    • 1-Methoxy-1-cyclohexene
    • 1-Methoxycyclohexene
    • 1-Methoxycyclohexene Discontinued See M262395
    • 1-Cyclohexen-1-ylmethylether
    • 1-methoxy-cyclohexen
    • 2,3,4,5-Tetrahydroanisole
    • cyclohexanone enol methyl ether
    • Cyclohexanone methyl enol ether
    • Cyclohexene,1-methoxy
    • cyclohexenyl methyl ether
    • Ether,1-cyclohexen-1-ylmethyl
    • methoxycyclohexene
    • methyl 1-cyclohexenyl ether
    • 1-Methoxycyclohexene (ACI)
    • Ether, 1-cyclohexen-1-yl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexen-1-yl methyl ether
    • 1-methoxycyclohex-1-ene
    • D87534
    • FT-0671204
    • InChI=1/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H
    • 1-methoxy-cyclohexene
    • A22412
    • 931-57-7
    • Discontinued See M262395
    • MFCD00060822
    • DTXSID70239269
    • Discontinued See M262395'
    • NS00122132
    • EN300-93083
    • SCHEMBL46404
    • AKOS006272959
    • Ether, 1-cyclohexen-1-yl methyl
    • DB-023685
    • CHEBI:230282
    • DTXCID40161760
    • MDL: MFCD00060822
    • Renchi: 1S/C7H12O/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
    • Clave inchi: HZFQGYWRFABYSR-UHFFFAOYSA-N
    • Sonrisas: O(C)C1CCCCC=1

Atributos calculados

  • Calidad precisa: 112.088815g/mol
  • Carga superficial: 0
  • XLogP3: 2
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 112.088815g/mol
  • Masa isotópica única: 112.088815g/mol
  • Superficie del Polo topológico: 9.2Ų
  • Recuento de átomos pesados: 8
  • Complejidad: 94.6
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 0.9±0.1 g/cm3
  • Punto de ebullición: 165.3±19.0 °C at 760 mmHg
  • Punto de inflamación: 44.7±17.2 °C
  • PSA: 9.23000
  • Logp: 2.09070
  • Presión de vapor: 2.5±0.3 mmHg at 25°C

1-methoxycyclohex-1-ene Información de Seguridad

1-methoxycyclohex-1-ene Datos Aduaneros

  • Código HS:2909209000
  • Datos Aduaneros:

    China Customs Code:

    2909209000

    Overview:

    2909209000 Naphthenic ether\Cyclic ene ether [including its halogenation,sulfonation,Nitrosative or nitrosative derivatives and the above derivatives of cyclic terpene ethers].Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Summary:

    2909209000 other cyclanic, cyclenic or cyclotherpenic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-methoxycyclohex-1-ene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D121305-100ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
100ml
$1380 2024-08-03
Enamine
EN300-93083-0.25g
1-methoxycyclohex-1-ene
931-57-7 95%
0.25g
$781.0 2024-05-21
Enamine
EN300-93083-0.05g
1-methoxycyclohex-1-ene
931-57-7 95%
0.05g
$714.0 2024-05-21
Enamine
EN300-93083-0.5g
1-methoxycyclohex-1-ene
931-57-7 95%
0.5g
$816.0 2024-05-21
eNovation Chemicals LLC
D121305-100ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
100ml
$1380 2025-02-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2025-02-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2025-02-28
Enamine
EN300-93083-1.0g
1-methoxycyclohex-1-ene
931-57-7 95%
1.0g
$849.0 2024-05-21
Enamine
EN300-93083-5.0g
1-methoxycyclohex-1-ene
931-57-7 95%
5.0g
$943.0 2024-05-21
eNovation Chemicals LLC
D121305-50ml
1-METHOXYCYCLOHEXENE
931-57-7 95%
50ml
$880 2024-08-03

1-methoxycyclohex-1-ene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid
Referencia
Determination of modulus and phase of the complex amplitude transmission of arbitrary electron microscopic objects using off-axis image plane holography
Wahl, H., Optik (Jena, 1974, 39(5), 585-8

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Magnesium pyrophosphate
Referencia
Reaction of organic azides with unsaturated compounds. X. Esters of N-(arylsulfonyl) carboximidic acids
Semenov, V. P.; Ogloblin, K. A., Zhurnal Organicheskoi Khimii, 1988, 24(11), 2389-97

Synthetic Routes 3

Condiciones de reacción
Referencia
Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides
Kropp, Paul J.; McNeely, Steven A.; Davis, Robert Drummond, Journal of the American Chemical Society, 1983, 105(23), 6907-15

Synthetic Routes 4

Condiciones de reacción
Referencia
C-O coupling of Malonyl Peroxides with Enol Ethers via [5+2] Cycloaddition: Non-Rubottom Oxidation
Vil', Vera A.; Gorlov, Evgenii S.; Bityukov, Oleg V.; Barsegyan, Yana A.; Romanova, Yulia E.; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3173-3181

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Pyridinium p-toluenesulfonate ;  18 h, 150 °C; 150 °C → 180 °C
Referencia
High resolution positive chemical amplification resist materials
, Japan, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Organic transformations via metal silane reagents: syntheses of vinyl ethers from dimethyl ketals and pentacarbonyl(trimethylsilyl)manganese
Marsi, Marianne; Gladysz, J. A., Tetrahedron Letters, 1982, 23(6), 631-4

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Phosphoric acid ;  12 h, reflux
Referencia
Alkoxysilanes. XVI. Reaction of tetraalkoxysilanes with ketones
Voronkov, M. G.; Rabkina, S. M., Zhurnal Obshchei Khimii, 1961, 31, 1259-65

Synthetic Routes 8

Condiciones de reacción
Referencia
Synthesis of vinyl and dienyl ethers
Nazarov, I. N.; Makin, S. M.; Kruptsov, B. K.; Mironov, V. A., Zhurnal Obshchei Khimii, 1959, 29, 111-17

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide
Referencia
Formation of enol ethers by alkylation of ketones
Heiszwolf, G. J.; Kloosterziel, H., Chemical Communications (London), 1966, (2),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
Referencia
Asymmetric Synthesis of Cyclic Hydroxy Ketones Derived from Enol Ethers via Sharpless Asymmetric Dihydroxylation. A Study in the Correlation of the Enol Ether Chain Length and Enantioselectivity
Marcune, Benjamin F.; Karady, Sandor; Reider, Paul J.; Miller, Ross A.; Biba, Mirlinda; et al, Journal of Organic Chemistry, 2003, 68(21), 8088-8091

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
Referencia
An efficient synthesis of functionalized tricyclo[6.3.1.01.6]dodec-4-enes by a stereoselective intramolecular Diels-Alder reaction
Shishido, Kozo; Hiroya, Kou; Ueno, Yutaka; Fukumoto, Keiichiro; Kametani, Tetsuji; et al, Journal of the Chemical Society, 1986, (5), 829-36

Synthetic Routes 12

Condiciones de reacción
1.1 13.3 kPa, 240 °C
Referencia
Synthesis of 1-methoxycyclohexene
Zhang, Shijie; Dai, Liyan; Wang, Xiaozhong; Chen, Yingqi, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 379-380

Synthetic Routes 13

Condiciones de reacción
Referencia
Radical reactions of N-haloamides with olefins. Part XI. The photochemical addition of N-haloamides to olefins: the influence of various factors on the competition between 1,2-addition and hydrogen abstraction
Lessard, Jean; Mondon, Martine; Touchard, Daniel, Canadian Journal of Chemistry, 1981, 59(2), 431-50

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Iodine Catalysts: Dibromobis(triphenylphosphine)palladium Solvents: Methanol
1.2 Reagents: Oxygen
Referencia
Mild alkane functionalization leading to ethers: oxidative alkoxylation of cyclohexane with the dibromobis(phosphine)palladium(II)-sodium alkoxide system
Vedernikov, Andrei N.; Sayakhov, Marat D.; Solomonov, Boris N., Mendeleev Communications, 1997, (5), 205-206

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid ;  2 h, rt
Referencia
Acid-sensitive amphiphilic block copolymer and its self-organization micelle and application
, China, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
General method for the synthesis of enol ethers (vinyl ethers) from acetals
Gassman, Paul G.; Burns, Stephen J., Journal of Organic Chemistry, 1988, 53(23), 5574-6

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Solvents: Tetrahydrofuran ;  -78 °C
Referencia
Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation
Ma, Yun; Algera, Russell F.; Woltornist, Ryan A.; Collum, David B., Journal of Organic Chemistry, 2019, 84(17), 10860-10869

Synthetic Routes 18

Condiciones de reacción
Referencia
Mechanism of hydrogenolysis. Part 1. Catalytic hydrogenation of vinyl and aryl trifluoromethanesulfonates
Garcia Martinez, Antonio; Martinez Alvarez, Roberto; Arranz Aguirre, Juan; Subramanian, Lakshminarayanapuram R., Journal of the Chemical Society, 1986, (9), 1595-8

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referencia
The Peterson olefination reaction
Ager, David J., Organic Reactions (Hoboken, 1990, 38,

Synthetic Routes 20

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ;  rt; 1 h, rt
Referencia
Polyacetal or polyketal and ether polymers, their conjugates, and therapeutic use
, World Intellectual Property Organization, , ,

1-methoxycyclohex-1-ene Raw materials

1-methoxycyclohex-1-ene Preparation Products

1-methoxycyclohex-1-ene Literatura relevante

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Pureza:98%
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